(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic heterocyclic molecule featuring a triazol-5(4H)-one core substituted with an o-tolyl group and a piperidine moiety. The piperidine ring is further functionalized with a 3-(furan-2-yl)acryloyl group. Key structural attributes include:
- o-Tolyl substituent: A methyl-substituted phenyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-5-2-3-7-19(16)26-20(23-24-22(26)28)15-17-10-12-25(13-11-17)21(27)9-8-18-6-4-14-29-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKLAYKWAYNRLW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound characterized by its unique structural features, including a furan moiety, a piperidine ring, and a triazole scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The presence of multiple functional groups enhances its interaction with biological targets. Below is a summary of its structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 398.5 g/mol |
| Key Functional Groups | Furan, Piperidine, Triazole |
Biological Activities
Research indicates that (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives suggest that this compound may act as an inhibitor for specific cancer-related enzymes. Molecular docking studies indicate potential binding interactions with targets such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer cell proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been assessed through various assays, indicating its potential to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Case Studies
A review of literature reveals several case studies highlighting the biological efficacy of similar compounds:
- Anticancer Studies : A study published in PMC reported that derivatives containing the triazole scaffold exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Testing : In another investigation focusing on piperidine derivatives, compounds similar to (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one displayed potent activity against E. coli and S. aureus .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with structurally similar analogs identified in the literature:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity: The target compound’s furan-acryloyl group (electron-rich) contrasts with the chlorophenyl-propanoyl group (electron-deficient) in . This difference may influence binding affinity in biological targets, such as enzymes or receptors.
Bioactivity Implications: Triazolone derivatives are known for diverse bioactivities, including anticancer properties (e.g., ferroptosis induction in oral squamous cell carcinoma, as noted in ). The target’s acryloyl-furan group may modulate redox activity, a critical factor in ferroptosis pathways. Chlorophenyl analogs (e.g., ) could exhibit insecticidal activity due to halogenated aromaticity, as insect cuticle permeability is influenced by lipophilicity .
Anticancer Potential
- The triazolone core in the target compound aligns with ferroptosis-inducing agents (FINs) discussed in , which selectively kill cancer cells via lipid peroxidation. The acryloyl group’s conjugation with furan may enhance pro-oxidant activity compared to chlorophenyl or acetylated analogs.
Insecticidal Activity
- Structural parallels with plant-derived bioactive compounds (e.g., pyrazole-aniline derivatives in ) suggest that the o-tolyl and piperidine groups could disrupt insect metabolic pathways. However, furan’s lower lipophilicity compared to chlorophenyl may reduce cuticle penetration efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
